

# Interpreting GSK1838705A unexpected results

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## Compound of Interest

Compound Name: **GSK1838705A**

Cat. No.: **B1684688**

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## Technical Support Center: GSK1838705A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **GSK1838705A**. The information is designed to help interpret unexpected results and guide further experimentation.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary targets of **GSK1838705A**?

**GSK1838705A** is a potent, ATP-competitive small molecule inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).<sup>[1][2]</sup>

**Q2:** What is the expected outcome of **GSK1838705A** treatment in sensitive cancer cell lines?

In sensitive cell lines, particularly those dependent on IGF-1R or ALK signaling (e.g., multiple myeloma, Ewing's sarcoma, and cancers with ALK fusions), **GSK1838705A** is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest, primarily in the G1 phase.<sup>[1][2][3][4]</sup> This is achieved by blocking the phosphorylation of IGF-1R/IR and ALK, which in turn inhibits downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.<sup>[2]</sup>

**Q3:** Is **GSK1838705A** expected to cause hyperglycemia due to its inhibition of the Insulin Receptor?

Unexpectedly, **GSK1838705A** has been observed to have minimal effects on overall glucose homeostasis at efficacious doses in preclinical models.[\[1\]](#)[\[2\]](#) While it does inhibit insulin-stimulated IR phosphorylation, this does not translate to significant, sustained hyperglycemia. A transient increase in blood glucose may be observed, but it typically returns to baseline.[\[5\]](#)[\[6\]](#) This is a key finding to consider when designing in vivo studies.

## Troubleshooting Guide for Unexpected Results

### Issue 1: Suboptimal or No Inhibition of Cell Proliferation

Unexpected Result: You are treating a cancer cell line thought to be dependent on IGF-1R or ALK signaling, but you observe minimal or no effect on cell viability or proliferation.

Possible Causes and Troubleshooting Steps:

- Low Receptor Expression: The target receptors (IGF-1R, ALK) may be expressed at low levels or may not be the primary driver of proliferation in your cell model.
  - Action: Confirm the expression levels of total and phosphorylated IGF-1R and ALK in your cell line using Western blot or flow cytometry.
- Acquired Resistance: Cells may have developed resistance to **GSK1838705A**, especially with prolonged exposure.
  - Action: Investigate potential resistance mechanisms (see Issue 3).
- Drug Inactivity: The compound may have degraded.
  - Action: Use a fresh stock of **GSK1838705A** and verify its activity in a known sensitive cell line as a positive control.
- Experimental Conditions: Assay conditions, such as cell density or serum concentration, may be masking the drug's effect.
  - Action: Optimize your cell viability assay. For example, perform the assay in reduced serum conditions to enhance dependence on growth factor signaling.

## Issue 2: Paradoxical Increase in Phosphorylation of a Downstream Effector

Unexpected Result: After treatment with **GSK1838705A**, you observe an unexpected increase in the phosphorylation of a signaling protein downstream of AKT or ERK.

Possible Causes and Troubleshooting Steps:

- Feedback Loop Activation: Inhibition of the primary pathway (IGF-1R/ALK) can sometimes lead to the compensatory activation of other signaling pathways. For instance, inhibition of AKT can relieve feedback inhibition on other receptor tyrosine kinases (RTKs).
  - Action: Perform a phospho-RTK array to identify other activated receptors. This may reveal a compensatory pathway that is driving the observed phosphorylation.
- Off-Target Effects: **GSK1838705A** may be interacting with other kinases.
  - Action: Consult the kinome-wide selectivity data (see Table 2). If a kinase known to activate the paradoxical pathway is a potential off-target hit, you can use a more specific inhibitor for that kinase in combination with **GSK1838705A** to confirm this hypothesis.

## Issue 3: Development of Drug Resistance

Unexpected Result: After an initial response to **GSK1838705A**, your cells resume proliferation, or your in vivo tumor model shows regrowth.

Possible Causes and Troubleshooting Steps:

- On-Target Secondary Mutations: Mutations in the kinase domain of IGF-1R or ALK can prevent **GSK1838705A** from binding effectively.
  - Action: Sequence the kinase domains of IGF-1R and ALK in your resistant cell population to identify potential mutations.
- Bypass Signaling Pathway Activation: Cells can upregulate parallel signaling pathways to circumvent the inhibited IGF-1R/ALK pathway. Common bypass pathways include other RTKs like EGFR, HER2, or MET.

- Action: Use a phospho-RTK array to compare the receptor phosphorylation profiles of sensitive and resistant cells. Western blotting for key downstream effectors of these alternative pathways (e.g., phospho-EGFR, phospho-MET) can also be informative.
- Histologic Transformation: In some cases, cancer cells can undergo lineage changes (e.g., epithelial-to-mesenchymal transition) that reduce their dependence on the original driver pathway.
  - Action: Analyze cellular morphology and expression of lineage markers (e.g., E-cadherin, Vimentin) to assess for transformation.

## Data Presentation

Table 1: In Vitro Potency of **GSK1838705A**

Target	Assay Type	IC50 (nmol/L)	Reference
IGF-1R	Kinase Assay	2.0	<a href="#">[1]</a> <a href="#">[2]</a>
Insulin Receptor (IR)	Kinase Assay	1.6	<a href="#">[1]</a> <a href="#">[2]</a>
ALK	Kinase Assay	0.5	<a href="#">[1]</a> <a href="#">[2]</a>
IGF-1R Phosphorylation	Cellular Assay	85	<a href="#">[2]</a>
IR Phosphorylation	Cellular Assay	79	<a href="#">[2]</a>

Table 2: Kinase Selectivity Profile of **GSK1838705A** (Data derived from analysis of publicly available KINOMEscan data. This represents a partial list of potential off-target kinases that showed significant inhibition and could be relevant for troubleshooting.)

Kinase	Percent Inhibition at 0.3 $\mu$ M	Potential Implication in Unexpected Results
ROS1	>90%	ROS1 is another RTK; its inhibition could be beneficial but also confound results in ROS1-driven models.
LTK (Leukocyte Tyrosine Kinase)	>90%	Structurally related to ALK.
TRKA, TRKB, TRKC	50-80%	Inhibition of neurotrophin receptors could lead to unexpected neurological or developmental effects <i>in vivo</i> .
FAK (Focal Adhesion Kinase)	~60%	FAK is involved in cell adhesion and migration; its inhibition could contribute to anti-migratory effects.
AXL	~50%	AXL is an RTK implicated in drug resistance; its partial inhibition could be a confounding factor.

## Experimental Protocols

### Protocol 1: Western Blot for Phospho-Receptor Status

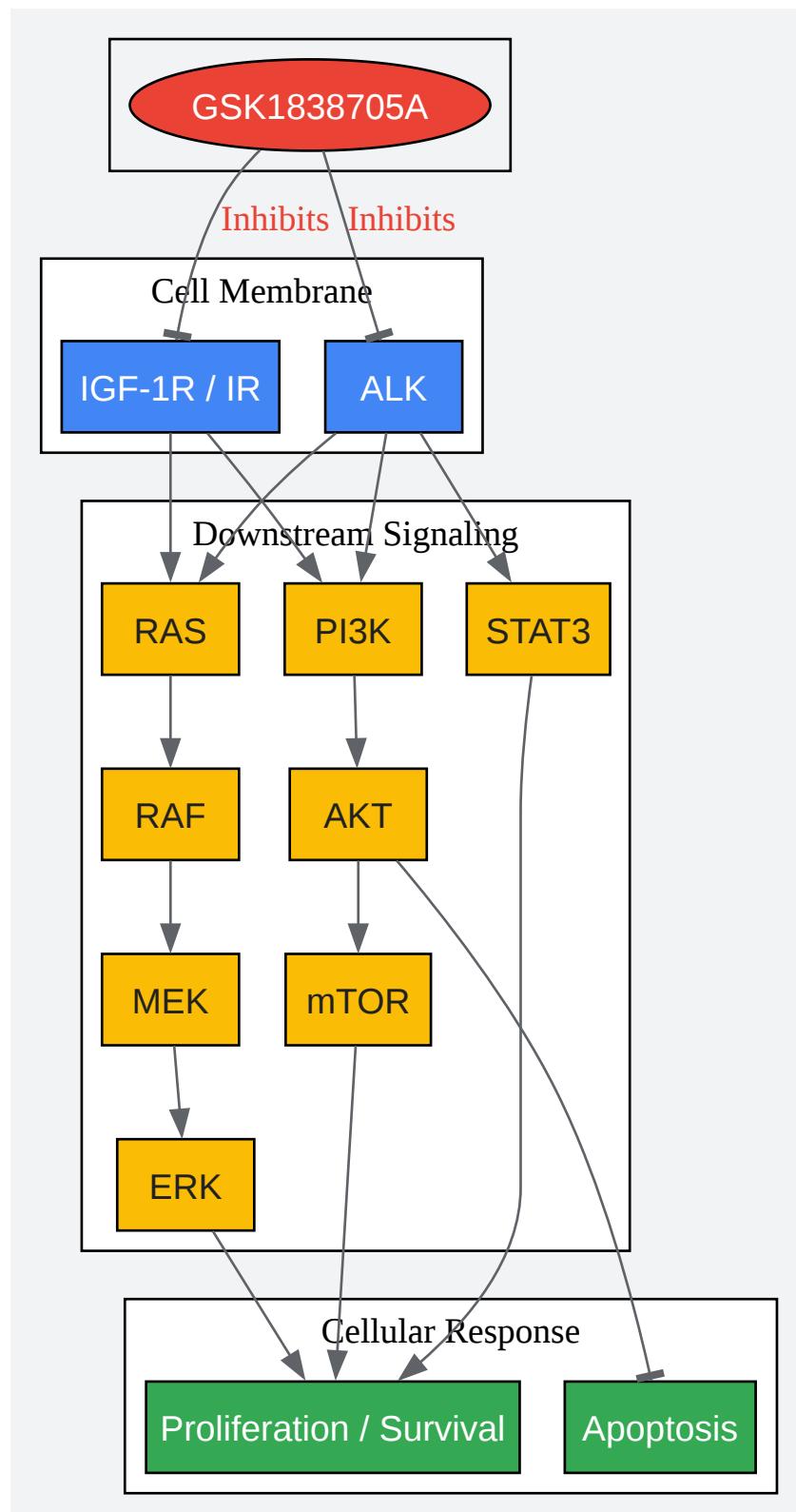
- Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluence, serum-starve them overnight.
- Inhibitor Treatment: Pre-treat cells with the desired concentrations of **GSK1838705A** (or vehicle control) for 4 hours.
- Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 30 ng/mL IGF-1 or 3  $\mu$ g/mL insulin) for 15-20 minutes.[7][8]

- Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel.
- Electrophoresis and Transfer: Perform electrophoresis to separate proteins by size, then transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

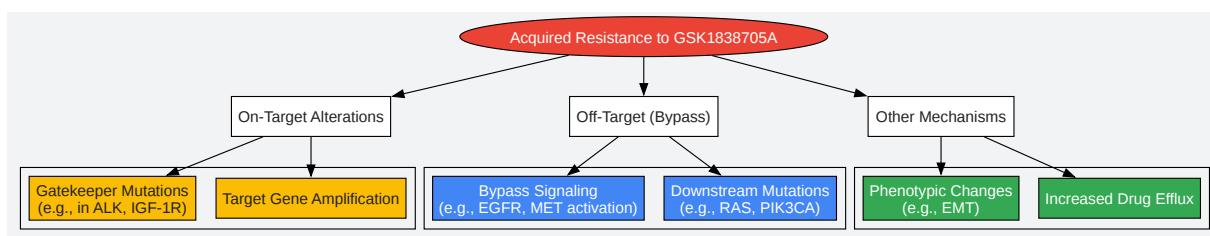
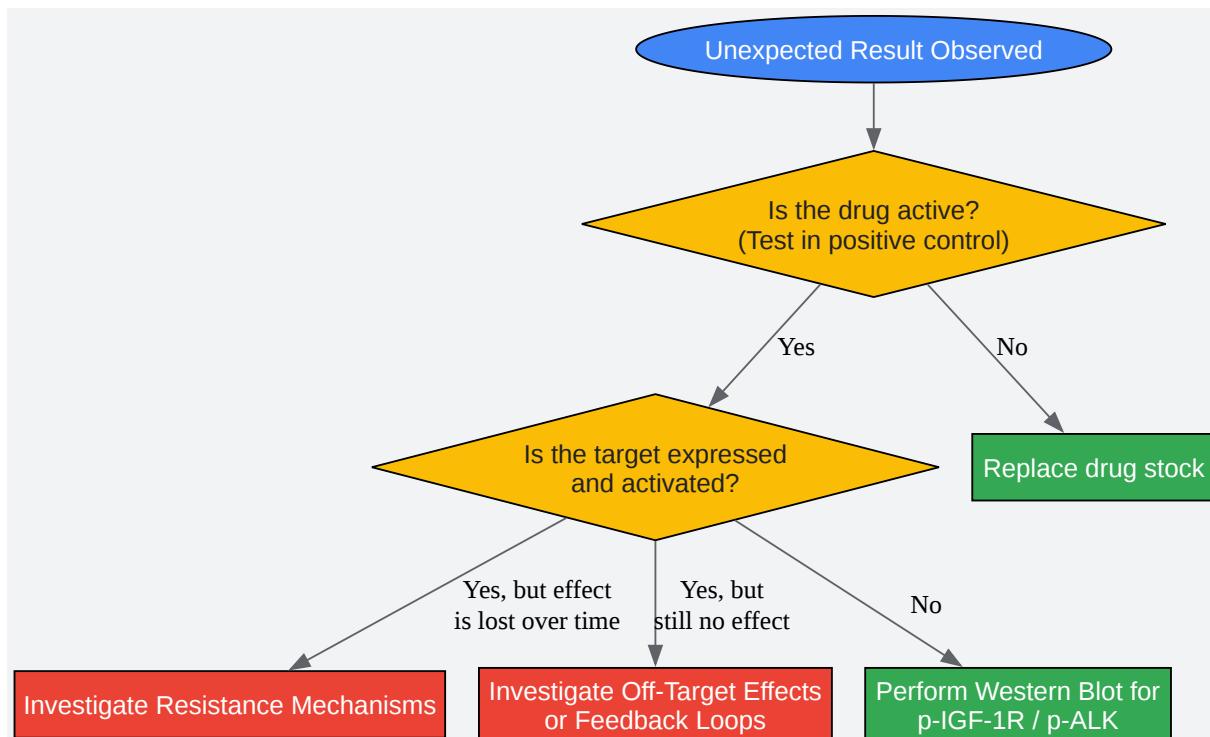
## Protocol 2: Cell Viability (MTS/MTT) Assay

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Add serial dilutions of **GSK1838705A** to the wells. Include a vehicle-only control.
- Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
- Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.

## Visualizations

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Caption: Intended signaling pathway inhibition by **GSK1838705A**.

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